molecular formula C12H12N2O2 B056633 2-amino-N-(furan-2-ylmethyl)benzamide CAS No. 117507-63-8

2-amino-N-(furan-2-ylmethyl)benzamide

Cat. No. B056633
M. Wt: 216.24 g/mol
InChI Key: RUHBCAVHAVRLGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-amino-N-(furan-2-ylmethyl)benzamide involves multi-step reactions, including coupling and acylation reactions. A notable method involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by reactions with various reagents to introduce additional functional groups or to complete the heterocyclic structures. Such methods demonstrate the compound's versatility as an intermediate in organic synthesis (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies of compounds structurally related to 2-amino-N-(furan-2-ylmethyl)benzamide reveal insights into their molecular conformations and electronic structures. For instance, single-crystal X-ray diffraction and DFT calculations have been utilized to analyze the molecular geometry and conformational preferences, confirming the reliability of DFT in predicting the molecular structures of such compounds. These studies also explore the molecular electrostatic potential and frontier molecular orbitals, providing a deeper understanding of the compound's reactivity and interactions with other molecules (Gong et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 2-amino-N-(furan-2-ylmethyl)benzamide derivatives is highlighted by their ability to undergo various electrophilic and nucleophilic substitution reactions. These reactions allow for the introduction of diverse functional groups, further expanding the utility of the compound in synthetic chemistry. The compound's reactivity is also indicative of its potential for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

Although specific data on the physical properties of 2-amino-N-(furan-2-ylmethyl)benzamide are scarce, related compounds exhibit characteristics such as high thermal stability and solubility in various organic solvents. These properties are crucial for the compound's application in chemical synthesis and potential use in materials science (Rafiee & Mohagheghnezhad, 2018).

Chemical Properties Analysis

The chemical properties of 2-amino-N-(furan-2-ylmethyl)benzamide and its derivatives can be inferred from their reactivity patterns, such as the ability to form complexes with metals or to act as ligands in coordination chemistry. These properties are significant for exploring the compound's potential applications in catalysis, materials science, and potentially as pharmacophores in drug design (Younes et al., 2020).

Scientific Research Applications

  • VEGFR-2 Inhibition : Substituted benzamides, similar in structure to 2-amino-N-(furan-2-ylmethyl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial in cancer treatment (Borzilleri et al., 2006).

  • Antibacterial and Antifungal Properties : Derivatives of benzamide with furan rings, like 2-amino-N-(furan-2-ylmethyl)benzamide, have shown promising antibacterial and antifungal activities, which can be beneficial in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

  • Corrosion Inhibition : Amino acid compounds with structures resembling 2-amino-N-(furan-2-ylmethyl)benzamide have been studied as corrosion inhibitors for steel in acidic solutions, highlighting their potential in industrial applications (Yadav, Sarkar, & Purkait, 2015).

  • Cognitive Disorder Treatment : Compounds structurally similar to 2-amino-N-(furan-2-ylmethyl)benzamide have been identified as selective agonists for the α7 neuronal nicotinic acetylcholine receptor, showing potential for treating cognitive impairments associated with neurological disorders (Mazurov et al., 2012).

  • Synthesis of Amides and Esters : Research has been conducted on the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions, demonstrating the compound's utility in organic synthesis (Janczewski, Zieliński, & Kolesińska, 2021).

  • Enantioselective Synthesis : The compound has been utilized in enantioselective synthesis methods, particularly for producing furan-2-yl amines and amino acids, which are valuable in pharmaceutical and synthetic chemistry (Demir, Seşenoğlu, Ülkü, & Arici, 2003).

Safety And Hazards

The safety and hazards of “2-amino-N-(furan-2-ylmethyl)benzamide” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheets (MSDS) for this compound for detailed safety and hazard information .

properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHBCAVHAVRLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357049
Record name 2-amino-N-(furan-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-amino-N-(furan-2-ylmethyl)benzamide

CAS RN

117507-63-8
Record name 2-amino-N-(furan-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LA Shemchuk, VP Chernykh, DV Levashov… - Russian journal of …, 2010 - Springer
Ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate extremely readily undergoes hydrolysis in acid, alkaline, or neutral medium with formation of 2-(2-ethoxy-1,2-…
Number of citations: 2 link.springer.com
H Sun, L Deng, W Hu, T Liao, W Liao, H Chai… - Journal of Molecular …, 2022 - Elsevier
In this present research, the title compound 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one(1) was synthesized, and its single crystal was …
Number of citations: 1 www.sciencedirect.com
S Neumann, W Huang, E Eliseeva, S Titus… - …, 2010 - academic.oup.com
Small molecule inverse agonists for the TSH receptor (TSHR) may be used as probes of the role of basal (or agonist-independent or constitutive) signaling and may have therapeutic …
Number of citations: 65 academic.oup.com
D Zeng, T Yang, N Tang, J Xiang, SF Yin, N Kambe - Synthesis, 2022 - thieme-connect.com
A simple, mild, green, and efficient method for the synthesis of 2-aminobenzamides is highly desirable. Herein, we report the development of an efficient, one-pot strategy starting from 2-…
Number of citations: 2 www.thieme-connect.com
S Titus, W Huang, J Marugan, N Southall… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
Thyroid Stimulating Hormone (TSH) is a heterodimeric glycoprotein hormone that regulates thyroid homeostasis upon interaction with the TSH receptor (TSHR). TSH binds to the TSH …
Number of citations: 2 www.ncbi.nlm.nih.gov
W Huang, E Englund, S Titus, N Southall… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
Thyroid Stimulating Hormone (TSH) is a heterodimeric glycoprotein hormone that regulates thyroid homeostasis upon interaction with the TSH receptor (TSHR). TSH binds to the TSH …
Number of citations: 6 www.ncbi.nlm.nih.gov
W Ye, Y Liu, Q Ren, T Liao, Y Chen… - Journal of Enzyme …, 2022 - Taylor & Francis
A series of novel triazoloquinolinone and imidazoquinazolinone derivatives were designed and synthesised, and their biological activities against SHP2 protein and melanoma A357 …
Number of citations: 1 www.tandfonline.com

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